2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid
Vue d'ensemble
Description
2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Synthesis of Orally Active CCR5 Antagonists : Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, which involved the use of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate (Ikemoto et al., 2005).
Bromine Transfer in Tropone Derivatives : Wakabayashi et al. (1985) explored the intermolecular bromine transfer in 2-amino-7-bromotropone derivatives, which can lead to various products depending on the reaction conditions (Wakabayashi et al., 1985).
Development of Constrained Opioid Peptide Analogues : Ballet et al. (2005) synthesized conformationally restricted dipeptidic moieties using 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba)-Gly, which showed significant affinity and selectivity towards opioid mu- and delta-receptors (Ballet et al., 2005).
Chemical Reactions and Mechanisms
Friedel-Crafts Acylation in Nitrogen Heterocycles : Ishihara et al. (1994) studied the regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine, which is crucial for synthesizing inhibitors of acetylcholinesterase (Ishihara et al., 1994).
Reactivity of Troponoids with o-Aminophenol : Nozoe et al. (1979) investigated the reaction of 2-bromo-7-methoxytropone with o-aminophenol, leading to various products through bromine migration and ring closure mechanisms (Nozoe et al., 1979).
Drug Development and Kinase Inhibition
Synthesis of Kinase Inhibitors : Naganathan et al. (2015) reported the process development for a scalable synthesis of 7-bromobenzoxazepine, a core component in several kinase inhibitors (Naganathan et al., 2015).
Synthesis of Vasopressin V2 Receptor Agonist : Ohtani et al. (2002) described an enantioselective synthesis of a key intermediate for the vasopressin V2 receptor agonist OPC-51803, which involved the use of the related compound (Ohtani et al., 2002).
Additional Applications
Synthesis of Constrained Analogues of Opioid Peptide : Ballet et al. (2005) focused on the synthesis and biological evaluation of constrained analogues of opioid peptides using the 4-amino-2-benzazepin-3-one scaffold (Ballet et al., 2005).
Synthesis of 14C-labeled and Stable Isotope-labeled Compounds : Chaudhuri et al. (1988) described the synthesis of a 14C-labeled and two stable isotope-labeled analogs of CGS 16617, using tetrahydro-3-bromo-1-benzazepin-2-one (Chaudhuri et al., 1988).
Mécanisme D'action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Propriétés
IUPAC Name |
2-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-9-1-2-10-8(5-9)6-13(3-4-16-10)7-11(14)15/h1-2,5H,3-4,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSBGWITZXXPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CC(=O)O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.